molecular formula C15H13ClFNO2 B5856693 2-chloro-6-fluorobenzyl 2-(methylamino)benzoate

2-chloro-6-fluorobenzyl 2-(methylamino)benzoate

Cat. No. B5856693
M. Wt: 293.72 g/mol
InChI Key: JCIPMUHKMBPSES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-6-fluorobenzyl 2-(methylamino)benzoate is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a member of the benzyl ester family and is commonly known as CFB or CFB-AM. It has been used in various applications such as fluorescence imaging, calcium imaging, and electrophysiology.

Scientific Research Applications

2-chloro-6-fluorobenzyl 2-(methylamino)benzoate has been widely used in scientific research for its unique properties. It is a cell-permeable ester that can be hydrolyzed by intracellular esterases to release the active component, 2-chloro-6-fluorobenzyl (CBF). CFB has been used as a fluorescent indicator for intracellular calcium imaging. It can also be used for electrophysiology experiments to study the properties of ion channels and receptors. In addition, CFB-AM has been used in studies of synaptic transmission and plasticity.

Mechanism of Action

2-chloro-6-fluorobenzyl 2-(methylamino)benzoate enters cells through passive diffusion and is hydrolyzed by intracellular esterases to release CFB. CFB is a fluorescent indicator that binds to calcium ions with high affinity. When CFB binds to calcium ions, it undergoes a conformational change that results in an increase in fluorescence intensity. This increase in fluorescence intensity can be used to monitor changes in intracellular calcium levels.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not affect cell viability or function at concentrations typically used in experiments. However, it is important to note that the hydrolysis of CFB-AM can be affected by changes in intracellular pH and esterase activity, which can affect the accuracy of calcium imaging experiments.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-chloro-6-fluorobenzyl 2-(methylamino)benzoate in lab experiments is its ability to penetrate cell membranes and provide real-time monitoring of intracellular calcium levels. It is also relatively easy to use and has minimal toxicity. However, the hydrolysis of CFB-AM can be affected by changes in intracellular pH and esterase activity, which can affect the accuracy of calcium imaging experiments. In addition, the fluorescence signal of CFB can be affected by changes in temperature, pH, and other factors, which can affect the accuracy of experiments.

Future Directions

There are several future directions for the use of 2-chloro-6-fluorobenzyl 2-(methylamino)benzoate in scientific research. One possible direction is the development of new derivatives with improved properties such as increased fluorescence intensity or improved cell permeability. Another direction is the use of CFB-AM in combination with other fluorescent indicators to study multiple signaling pathways simultaneously. In addition, the use of CFB-AM in vivo could provide valuable insights into the role of calcium signaling in various physiological processes. Finally, the development of new imaging techniques and analysis methods could improve the accuracy and sensitivity of calcium imaging experiments using CFB-AM.

Synthesis Methods

The synthesis of 2-chloro-6-fluorobenzyl 2-(methylamino)benzoate involves the reaction of 2-chloro-6-fluorobenzyl alcohol and 2-(methylamino)benzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The product is then purified by column chromatography or recrystallization.

properties

IUPAC Name

(2-chloro-6-fluorophenyl)methyl 2-(methylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO2/c1-18-14-8-3-2-5-10(14)15(19)20-9-11-12(16)6-4-7-13(11)17/h2-8,18H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIPMUHKMBPSES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1C(=O)OCC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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